N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, methoxyphenyl, sulfamoyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene core, followed by the introduction of the furan and methoxyphenyl groups through various coupling reactions. The sulfamoyl group is then introduced using sulfonamide chemistry. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE shares structural similarities with other thiophene and furan derivatives.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-3-[(4-METHOXYPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22N2O5S2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O5S2/c1-26(18-10-12-19(30-2)13-11-18)33(28,29)23-21(17-7-4-3-5-8-17)16-32-22(23)24(27)25-15-20-9-6-14-31-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI Key |
MEJOLNRDENGRIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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